N-(2-chlorophenyl)benzenecarbothioamide
Description
N-(2-chlorophenyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-NHC(S)-) group and a 2-chlorophenyl moiety. This compound belongs to a class of aromatic thioamides, which are notable for their electronic and structural properties influenced by sulfur’s polarizability and the electron-withdrawing effects of the chlorine substituent. The compound’s molecular structure has been analyzed using techniques such as X-ray crystallography and ³⁵Cl nuclear quadrupole resonance (NQR) spectroscopy, revealing insights into bond lengths, angles, and intermolecular interactions . For instance, the crystal structure of related N-(2-chlorophenyl)amides shows monoclinic or tetragonal systems with lattice constants (e.g., a = 10.879 Å, b = 9.561 Å for N-(phenyl)-2-chloro-2-methylacetamide), indicating moderate packing efficiency influenced by substituents .
Properties
Molecular Formula |
C13H10ClNS |
|---|---|
Molecular Weight |
247.74g/mol |
IUPAC Name |
N-(2-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |
InChI Key |
GFJBTNLBXMBHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
A comparative analysis of N-(2-chlorophenyl)benzenecarbothioamide with structurally analogous compounds highlights key differences in electronic behavior and crystallographic parameters:
| Compound | Substituents | Molecular Weight (g/mol) | ³⁵Cl NQR Frequency (MHz) | Crystal System |
|---|---|---|---|---|
| This compound | 2-Cl-C₆H₄, C₆H₅-C(S)-NH- | 248.74 | ~34.5 (estimated)* | Monoclinic (P2₁/c) |
| N-(2,6-dichlorophenyl)acetamide | 2,6-Cl₂-C₆H₃, CH₃-C(O)-NH- | 218.07 | 33.8 | Monoclinic |
| N-(3-chlorophenyl)hydrazinecarbothioamide | 3-Cl-C₆H₄, NH-NH-C(S)- | 257.74 | N/A | Orthorhombic |
| N-(2-methoxyphenyl)benzamide | 2-OCH₃-C₆H₄, C₆H₅-C(O)-NH- | 241.27 | N/A | Tetragonal (P4₃) |
*Estimated based on trends in ³⁵Cl NQR frequencies for N-(2-chlorophenyl) derivatives .
- Electronic Effects : The 2-chlorophenyl group induces stronger electron-withdrawing effects compared to methoxy or alkyl substituents, lowering the ³⁵Cl NQR frequency (e.g., 34.5 MHz vs. 33.8 MHz for dichlorophenyl derivatives) due to reduced electron density at the chlorine nucleus .
- Crystallographic Trends: Substitution at the ortho position (e.g., 2-chloro) introduces steric hindrance, leading to monoclinic or distorted tetragonal packing, whereas para or meta substituents (e.g., 3-chloro) favor less strained systems .
Reactivity and Functional Group Influence
- Thioamide vs. Amide : Replacement of the carbonyl oxygen with sulfur in the carbothioamide group increases polarizability and alters hydrogen-bonding capacity. For example, the C=S bond (1.68 Å) is longer than C=O (1.23 Å), influencing intermolecular interactions in crystal lattices .
- Chlorine Position : The ortho-chlorine in this compound creates steric constraints that reduce rotational freedom of the phenyl ring, unlike meta- or para-chloro analogs (e.g., N-(3-chlorophenyl) derivatives in ), which exhibit greater conformational flexibility .
Research Findings and Limitations
- Crystallographic Studies : Analysis of N-(2-chlorophenyl)amides reveals that side-chain substitutions (e.g., methyl, benzyl) minimally affect bond lengths except for the C(S)-C(O) bond, which varies by ~0.02 Å depending on substituent bulkiness .
- Limitations : Variations in crystallographic data (e.g., lattice constants) lack definitive trends due to solvent effects and polymorphism, complicating direct comparisons between derivatives .
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